molecular formula C9H7NO B13667554 Indolizine-7-carbaldehyde

Indolizine-7-carbaldehyde

Cat. No.: B13667554
M. Wt: 145.16 g/mol
InChI Key: RYHGQJZGZGBJDU-UHFFFAOYSA-N
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Description

Indolizine-7-carbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities. The indolizine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. This compound, specifically, has an aldehyde functional group at the 7-position of the indolizine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizine-7-carbaldehyde can be achieved through various methods, including cyclocondensation, cycloaddition, and cycloisomerization reactions. One common approach involves the reaction of 2-pyridylacetate with benzophenones in the presence of iodine, followed by aldol condensation to form the indolizine core . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of highly functionalized indolizines .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods has been explored to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: Indolizine-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The aldehyde group at the 7-position is particularly reactive, making it a versatile intermediate for further functionalization.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form indolizine-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different functionalized indolizine derivatives.

Major Products: The major products formed from these reactions include indolizine-7-carboxylic acid, indolizine-7-methanol, and various substituted indolizine derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Indolizine-7-carbaldehyde has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In organic synthesis, this compound serves as a valuable intermediate for the preparation of various indolizine derivatives. Its reactivity and functional group compatibility make it a versatile building block for constructing complex molecules .

Biology: Indolizine derivatives, including this compound, have shown significant biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. These compounds are being explored for their potential as therapeutic agents .

Medicine: this compound and its derivatives are being investigated for their potential use in drug discovery and development. Their ability to interact with biological targets and modulate various pathways makes them promising candidates for the treatment of various diseases .

Industry: In the industrial sector, this compound is used as a precursor for the synthesis of dyes, pigments, and other functional materials. Its unique structural features contribute to the development of high-performance materials with desirable properties .

Mechanism of Action

The mechanism of action of indolizine-7-carbaldehyde and its derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate various biological processes, such as enzyme inhibition, receptor binding, and signal transduction.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Indole: Indole is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring.

    Pyrrole: Pyrrole is a five-membered nitrogen-containing heterocycle.

    Quinoline: Quinoline is a bicyclic compound with a benzene ring fused to a pyridine ring.

Properties

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

indolizine-7-carbaldehyde

InChI

InChI=1S/C9H7NO/c11-7-8-3-5-10-4-1-2-9(10)6-8/h1-7H

InChI Key

RYHGQJZGZGBJDU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC(=CC2=C1)C=O

Origin of Product

United States

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